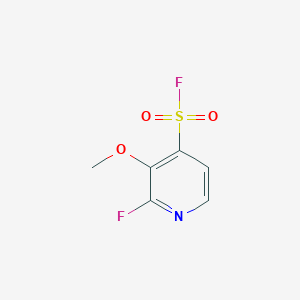

2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-fluoro-3-methoxypyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c1-12-5-4(13(8,10)11)2-3-9-6(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDNJWGEDVYFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-methoxypyridine with a sulfonyl fluoride reagent under specific conditions . The reaction conditions often include the use of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the sulfonyl fluoride group.

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride serves as a versatile building block in the synthesis of complex organic molecules. Its electrophilic sulfonyl fluoride group allows for nucleophilic substitution reactions, making it valuable in creating sulfonamide derivatives and other functionalized compounds.

Medicinal Chemistry

This compound has garnered interest for its potential pharmacological activities. The sulfonyl fluoride moiety is known for its ability to inhibit various enzymes, including proteases and kinases, which are crucial in disease pathways. Studies have shown that similar compounds can effectively inhibit HIV reverse transcriptase and exhibit antimicrobial properties against resistant bacterial strains .

Agrochemistry

Fluorinated pyridines, including this compound, are utilized in the synthesis of agrochemicals such as herbicides and insecticides. Their unique properties enhance the efficacy of these chemicals compared to traditional compounds .

Radiobiology

In radiobiology, 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride is explored for synthesizing radiolabeled compounds used in cancer therapy. The incorporation of fluorine enhances the biological activity of these agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related pyridine compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications in the aryl groups significantly impacted antimicrobial potency, suggesting that optimizing 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride could enhance its efficacy against resistant infections.

Case Study 2: Enzyme Inhibition

Research on structurally similar compounds demonstrated potent inhibitory effects against HIV reverse transcriptase. These findings suggest that 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride may also exhibit similar antiviral properties through structural modifications .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The presence of the fluorine and sulfonyl fluoride groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridine Derivatives

2-Fluoro-5-(4-fluorophenyl)pyridine ():

This compound shares a fluorinated pyridine core but lacks the sulfonyl fluoride and methoxy substituents. Its crystal structure analysis reveals planar geometry, with fluorine atoms influencing electronic distribution and intermolecular interactions. Unlike 2-fluoro-3-methoxypyridine-4-sulfonyl fluoride, this derivative is primarily studied for biological precursor applications rather than sulfonylation chemistry .6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol ():

This analog contains a hydroxyl group and a methoxyphenyl substituent. The presence of hydroxyl enhances hydrogen-bonding capacity, contrasting with the sulfonyl fluoride group in the target compound, which favors electrophilic reactivity.

Sulfonated Pyridine Derivatives

3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester ():

This complex sulfonate ester includes a pyridine ring with trifluoroethoxy and methanesulfinyl groups. The sulfonyl group here is part of a larger pharmacophore, emphasizing its role in drug design. Compared to 2-fluoro-3-methoxypyridine-4-sulfonyl fluoride, this compound demonstrates higher molecular weight and reduced electrophilicity due to steric hindrance from the benzimidazole moiety .- (2R)-2-[2-[2,3-Difluoro-4-phenoxy]ethylamino]-3-methoxy-3-oxopropane-1-sulfonic acid (): A spirocyclic sulfonic acid derivative with multiple fluorine and trifluoromethyl groups. Its LCMS data (m/z 867.0 [M+H]+) and HPLC retention time (1.37 min) highlight distinct physicochemical properties compared to the simpler sulfonyl fluoride analog. The presence of a carboxamide group further differentiates its reactivity profile .

Notes:

- Sulfonyl fluorides like 2-fluoro-3-methoxypyridine-4-sulfonyl fluoride are preferred in click chemistry due to their stability and selective reactivity, unlike hydroxylated analogs, which may undergo undesired side reactions .

- Fluorine substitution at the 2-position on pyridine enhances metabolic stability in drug candidates, a feature shared across all compared compounds .

Biological Activity

2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, potential applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride is C₆H₆F₂N₁O₂S. The compound features:

- A pyridine ring , which is known for its ability to interact with various biological targets.

- A fluorine atom that acts as an electron-withdrawing group, enhancing the electrophilic nature of the compound.

- A methoxy group , which serves as an electron-donating substituent, influencing reactivity and solubility.

- A sulfonyl fluoride functional group , recognized for its high reactivity, particularly in nucleophilic substitution reactions.

The biological activity of 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride is primarily attributed to its electrophilic sulfonyl fluoride group, which can covalently modify nucleophilic residues in proteins. This reactivity allows the compound to serve as a potential inhibitor for various enzymes, including proteases and kinases that play critical roles in disease pathways.

Interaction with Biological Targets

Studies have demonstrated that sulfonyl fluorides like this compound can selectively target nucleophilic amino acids in proteins, leading to modifications that can alter protein function. For instance, interactions with histidine residues have been documented, suggesting a mechanism where the compound engages with key enzymatic sites to exert its biological effects .

Pharmacological Potential

Research indicates that 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride shows promise as a pharmacological agent due to its ability to inhibit specific enzymes. The following table summarizes some key findings related to its biological activity:

Case Studies

- Inhibition of Carbonic Anhydrase II (CAII) : In one study, the compound was screened against CAII, revealing that it covalently modified specific residues, which could lead to inhibition of enzyme activity. This suggests potential applications in conditions where CAII is implicated, such as glaucoma and certain types of cancer .

- Fragment-Based Drug Discovery : The compound has been utilized in fragment-based drug discovery approaches due to its ability to selectively interact with biological nucleophiles. Its reactivity profile allows it to serve as a valuable tool in identifying new drug candidates targeting various diseases .

Synthesis Methods

The synthesis of 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride can be achieved through several methods, often involving:

- Nucleophilic substitution reactions where the sulfonyl fluoride moiety acts as a leaving group.

- Fluorination processes that introduce the fluorine atom at specific positions on the pyridine ring.

These methods are crucial for optimizing the yield and purity of the compound for research and pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride in laboratory settings?

- Methodological Answer : A common approach involves nucleophilic substitution of the sulfonyl chloride group in precursors like 3-(trifluoromethyl)pyridine-2-sulfonyl chloride. Key steps include:

- Sulfonation : Reacting pyridine derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.

- Fluorination : Using fluorinating agents (e.g., KF or DAST) to substitute specific positions on the pyridine ring.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride to ensure safety?

- Handling Protocols :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a well-ventilated fume hood.

- Avoid contact with water jets during fire incidents; use CO₂ or dry chemical extinguishers .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Chromatography : Normal-phase silica gel chromatography with ethyl acetate/hexane (3:7 ratio) effectively separates sulfonyl fluorides from unreacted precursors.

- Recrystallization : Use ethanol-water (7:3) at low temperatures (4°C) to obtain high-purity crystals. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic effects of substituents on the pyridine ring?

- Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron-withdrawing effects of fluorine and methoxy groups.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions or cross-coupling reactions.

- Compare with crystallographic data (e.g., bond angles in fluorinated pyridines) to validate computational models .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated pyridine derivatives?

- Methodology :

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to confirm molecular structure.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., meta vs. para fluorine placement) .

- Literature Benchmarking : Compare with structurally similar compounds, such as 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, to identify systematic errors .

Q. How can researchers assess the bioaccumulation potential of sulfonyl fluoride compounds when ecological data is unavailable?

- Proposed Methods :

- QSAR Models : Use quantitative structure-activity relationship tools (e.g., EPI Suite) to estimate logP and bioaccumulation factors.

- In Silico Toxicity Prediction : Apply tools like ProTox-II to predict acute toxicity endpoints (e.g., LD50) based on structural analogs .

- In Vitro Assays : Test hydrolytic stability in simulated environmental conditions (pH 4–9 buffers) to assess persistence .

Q. What mechanistic insights explain the sulfonyl fluoride group’s reactivity in nucleophilic substitutions?

- Key Findings :

- The sulfonyl fluoride group acts as a "click chemistry" handle due to its high electrophilicity.

- Reaction rates depend on solvent polarity (e.g., faster in DMF vs. THF) and nucleophile strength (e.g., amines > thiols).

- Competitive pathways (e.g., hydrolysis) can be minimized by using anhydrous conditions and catalytic bases (e.g., DIPEA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.